2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine bearing a 4-oxo-pyridazinone moiety . It belongs to a class of heterocycles obtained through a variety of synthetic routes .
Synthesis Analysis
The synthesis of such compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures including pyrazine and triazole rings. The compound also contains fluorophenyl and trifluoromethylphenyl groups .Scientific Research Applications
Adenosine Receptor Probes
- Derivatives of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrimidine, like SCH 442416, show high affinity as antagonists for the human A2A adenosine receptor. Functionalized congeners have been synthesized for use as pharmacological probes in studying the A2A adenosine receptor (Kumar et al., 2011).
Anticancer and Antimicrobial Activities
- Some new heterocycles incorporating pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives have demonstrated potential in anticancer and antimicrobial applications (Riyadh et al., 2013).
Radioligand Imaging
- Derivatives within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series have been used as selective ligands for the translocator protein, aiding in radioligand imaging for PET scans (Dollé et al., 2008).
Insecticidal Agents
- Compounds incorporating the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure have shown efficacy as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Xanthine Oxidase Inhibitors
- Synthesized derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism (Shurrab et al., 2013).
Antiviral and Antitumoral Activities
- Newly synthesized derivatives of triazolo-thiadiazines, including those structurally related to pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, have shown promising in vitro anticoronavirus and antitumoral activities (Jilloju et al., 2021).
Future Directions
Properties
IUPAC Name |
2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F4N6O2/c23-14-7-5-13(6-8-14)17-11-18-20-29-32(21(34)30(20)9-10-31(18)28-17)12-19(33)27-16-4-2-1-3-15(16)22(24,25)26/h1-11H,12H2,(H,27,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBGETZJYRSBIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F4N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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